molecular formula C20H19N3O4S B2605786 1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone CAS No. 636568-05-3

1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No. B2605786
CAS RN: 636568-05-3
M. Wt: 397.45
InChI Key: JAEXHIRFIGOHCL-UHFFFAOYSA-N
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Description

1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are critical for degrading recalcitrant compounds in environmental samples. For example, studies on acetaminophen degradation pathways and by-products, using AOPs, highlight the potential application of similar compounds in environmental remediation. The analysis includes predictions of the most reactive sites in molecules and the biotoxicity of by-products, suggesting that compounds like "1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone" could be explored for their environmental detoxification capabilities (Qutob et al., 2022).

Pharmaceutical Impurities

The synthesis of pharmaceutical compounds often leads to the formation of impurities that can affect drug efficacy and safety. Studies on the synthesis and characterization of pharmaceutical impurities, such as those found in proton pump inhibitors, provide insights into the methodologies for identifying and quantifying these impurities. Such research underscores the importance of understanding the chemical pathways that lead to impurity formation in drug development and quality control processes (Saini et al., 2019).

Enzymatic Remediation of Organic Pollutants

The enzymatic treatment of organic pollutants using redox mediators has emerged as a promising approach for the remediation of industrial effluents. This process involves the use of enzymes, such as laccases and peroxidases, in conjunction with redox mediators to degrade pollutants that are otherwise resistant to breakdown. The efficiency of these systems in degrading a wide range of compounds highlights the potential for applying similar strategies to study and mitigate the environmental impact of various chemicals, including "1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone" (Husain & Husain, 2007).

Chemical Inhibitors of Cytochrome P450 Isoforms

Understanding the interaction of compounds with cytochrome P450 enzymes is crucial for predicting drug-drug interactions and metabolic pathways. Research on selective chemical inhibitors of P450 isoforms can provide valuable information for designing compounds with specific pharmacokinetic properties or for developing assays to study metabolic pathways. This research area could be relevant for assessing the metabolic stability and potential drug interactions of "1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone" (Khojasteh et al., 2011).

properties

IUPAC Name

1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-4-8-17(9-5-13)27-12-19(24)22-15(3)20(14(2)21-22)28-18-10-6-16(7-11-18)23(25)26/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEXHIRFIGOHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone

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